1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole is a complex organic compound with a unique structure that includes a pyrroloindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, reduction, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-
- Di-epi-α-cedrene
- 2-epi-α-Funebrene
Uniqueness
1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole is unique due to its specific structural features and the resulting chemical properties. Its pyrroloindole core and the presence of multiple functional groups make it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-benzyl-8b-methyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C18H20N2/c1-18-11-12-19-17(18)20(13-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18/h2-10,17,19H,11-13H2,1H3 |
InChI Key |
MHQWADSYSSIDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNC1N(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.